2-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. This compound is characterized by the presence of a quinoline core, a carboxamide group, and substituents on the phenyl and pyridine rings. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Substitution on the Phenyl Ring: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated quinoline intermediate.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in various biological assays.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the carboxamide group can form hydrogen bonds with protein targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxamide: Lacks the pyridin-2-ylmethyl group, which may affect its biological activity.
N-(Pyridin-2-ylmethyl)quinoline-4-carboxamide: Lacks the 2,4-dimethoxyphenyl group, potentially altering its chemical reactivity and biological interactions.
Quinoline-4-carboxamide: The simplest form, lacking both the 2,4-dimethoxyphenyl and pyridin-2-ylmethyl groups, which significantly impacts its properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 2,4-dimethoxyphenyl and pyridin-2-ylmethyl groups enhances its potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-17-10-11-19(23(13-17)30-2)22-14-20(18-8-3-4-9-21(18)27-22)24(28)26-15-16-7-5-6-12-25-16/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
XNYDGVHDDJHQAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4)OC |
Origin of Product |
United States |
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